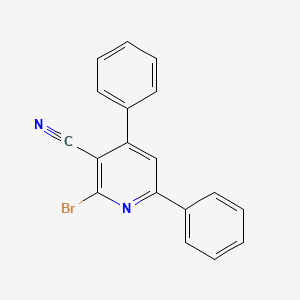

2-Bromo-4,6-diphenylnicotinonitrile

Descripción general

Descripción

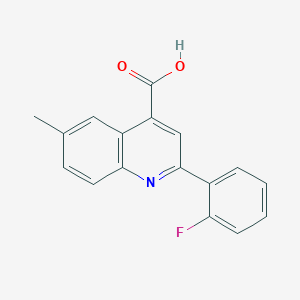

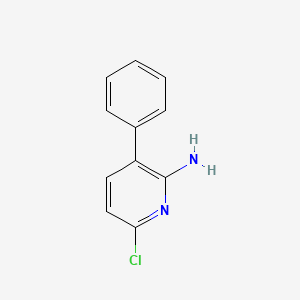

2-Bromo-4,6-diphenylnicotinonitrile, often referred to as BDPN, is a chemical compound with a wide range of applications in scientific research. It is an organic compound composed of two nitrogen atoms and four carbon atoms, with a bromine atom attached to the carbon chain. BDPN has been used in a variety of research settings, including the study of drug metabolism, enzyme-catalyzed reactions, and biochemical pathways. The structure of BDPN has been investigated in detail and its properties have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

2-Bromo-4,6-diphenylnicotinonitrile is involved in various synthesis processes, especially in the preparation of 2-amino-4,6-diphenylnicotinonitriles. These compounds can be synthesized through different methods, enhancing their applicability in chemical research and industrial processes.

Aqueous Media Preparation : A study by Mansoor et al. (2014) describes the synthesis of 2-amino-4,6-diphenylnicotinonitriles using cellulose sulfuric acid as an efficient catalyst in water. This method offers advantages like shorter reaction times and excellent yields, suggesting its potential in green chemistry applications (Mansoor et al., 2014).

Solvent-Free Synthesis : Zolfigol et al. (2017) explored the synthesis of 2-amino-4,6-diphenylnicotinonitriles using HBF4 as an efficient catalyst under mild and solvent-free conditions. The study combined experimental and theoretical approaches, offering insights into the synthesis mechanism (Zolfigol et al., 2017).

Ultrasound-Promoted Synthesis : Safari et al. (2012) demonstrated an efficient method for synthesizing 2-amino-4,6-diphenylnicotinonitriles using ultrasound irradiation in water. This process is noted for its simplicity, excellent yields, and environmental friendliness (Safari et al., 2012).

Magnetic Nanoparticle Catalysis : Kheilkordi et al. (2018) utilized SrFe12O19 magnetic nanoparticles for the green synthesis of 2-amino-4,6-diphenylnicotinonitriles. This method highlights the use of nanotechnology in enhancing chemical synthesis processes (Kheilkordi et al., 2018).

Environmental and Health Studies

While the primary focus is on synthesis and catalysis, some studies have also examined related compounds for their environmental and health impacts.

Herbicide Resistance : A study by Stalker et al. (1988) discussed the use of a specific gene, bxn, for conferring resistance to the herbicide bromoxynil in transgenic tobacco plants. This research has implications for agricultural biotechnology (Stalker et al., 1988).

Estrogenicity of Polybrominated Compounds : Research by Meerts et al. (2001) investigated the estrogenic potencies of polybrominated diphenyl ethers and related compounds. This study is crucial for understanding the potential health impacts of these chemicals (Meerts et al., 2001).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Bromo-4,6-diphenylnicotinonitrile is a multifunctionalized pyridine derivative bearing amino and cyano groups . It is used as an intermediate in the synthesis of other heterocyclic compounds

Mode of Action

It is known to participate in vinylogous anomeric-based oxidation reactions .

Biochemical Pathways

The compound is involved in the multicomponent preparation of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation

Result of Action

As an intermediate in chemical synthesis, the primary result of the action of this compound is the formation of other heterocyclic compounds . The molecular and cellular effects of these compounds would depend on their specific structures and properties.

Propiedades

IUPAC Name |

2-bromo-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrN2/c19-18-16(12-20)15(13-7-3-1-4-8-13)11-17(21-18)14-9-5-2-6-10-14/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQOWNRJNSJRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355949 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82127-26-2 | |

| Record name | 2-Bromo-4,6-diphenylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B1331400.png)

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1331416.png)

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)